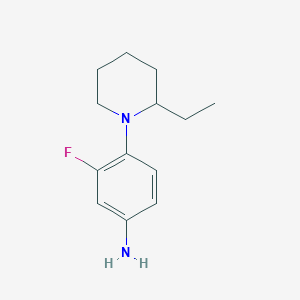

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Description

Properties

IUPAC Name |

4-(2-ethylpiperidin-1-yl)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(15)9-12(13)14/h6-7,9,11H,2-5,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOAUFOHKUWRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801253860 | |

| Record name | 4-(2-Ethyl-1-piperidinyl)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094863-26-9 | |

| Record name | 4-(2-Ethyl-1-piperidinyl)-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094863-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Ethyl-1-piperidinyl)-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

CAS Number: 1094863-26-9

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated basicity—offer a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline emerges as a compound of significant interest within this context. Its structure marries three key pharmacophoric elements: a fluoroaniline core, a piperidine ring, and an ethyl substituent. This combination presents a versatile platform for the synthesis of novel therapeutic agents, particularly in the realms of oncology, neurodegenerative disorders, and infectious diseases.[1][4] This technical guide provides a comprehensive exploration of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, from its fundamental properties to its synthesis and potential applications, designed for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key physicochemical data for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline are summarized in the table below.[5]

| Property | Value | Source |

| CAS Number | 1094863-26-9 | PubChem[5] |

| Molecular Formula | C13H19FN2 | PubChem[5] |

| Molecular Weight | 222.30 g/mol | PubChem[5] |

| IUPAC Name | 4-(2-ethylpiperidin-1-yl)-3-fluoroaniline | PubChem[5] |

| XLogP3 | 3.3 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem[5] |

Synthetic Strategy and Experimental Protocol

The synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline can be efficiently achieved through a two-step process, commencing with a nucleophilic aromatic substitution reaction followed by a reduction. This approach is both logical and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Synthetic Workflow Overview

The synthesis initiates with the reaction of 1,2-difluoro-4-nitrobenzene with 2-ethylpiperidine. The highly electron-deficient nature of the aromatic ring, activated by the nitro group, facilitates nucleophilic substitution of one of the fluorine atoms by the secondary amine of the piperidine. The subsequent reduction of the nitro group to an amine yields the target compound.

Caption: Synthetic workflow for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-Ethylpiperidin-1-yl)-2-fluoro-4-nitrobenzene

-

Rationale: This step employs a nucleophilic aromatic substitution, a robust and well-established method for forming aryl-amine bonds. The choice of a polar aprotic solvent like DMSO accelerates the reaction, while potassium carbonate acts as a mild base to neutralize the hydrofluoric acid byproduct.

-

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

2-Ethylpiperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMSO, add 2-ethylpiperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-ethylpiperidin-1-yl)-2-fluoro-4-nitrobenzene.

-

Step 2: Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

-

Rationale: The reduction of the nitro group is a critical step. While various reducing agents can be employed, the use of iron powder in the presence of ammonium chloride in an ethanol/water mixture is a classic, cost-effective, and environmentally benign method known as the Béchamp reduction.

-

Materials:

-

1-(2-Ethylpiperidin-1-yl)-2-fluoro-4-nitrobenzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

To a suspension of 1-(2-ethylpiperidin-1-yl)-2-fluoro-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated aqueous solution of NaHCO₃ and extract with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(2-ethyl-1-piperidinyl)-3-fluoroaniline. Further purification can be achieved by column chromatography if necessary.

-

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline suggest its potential as a valuable building block in the synthesis of a variety of therapeutic agents.

-

Role of the Fluoroaniline Moiety: The fluoroaniline moiety is a common feature in many approved drugs. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the aniline nitrogen, which in turn can affect its binding to target proteins and its pharmacokinetic properties.[1][2][3] Fluoroanilines are key intermediates in the synthesis of kinase inhibitors for cancer therapy and other targeted treatments.[4][6]

-

Significance of the Piperidine Ring: The piperidine ring is a prevalent heterocyclic scaffold in medicinal chemistry, often contributing to improved solubility, reduced toxicity, and favorable interactions with biological targets.[7][8][9] The 2-ethyl substitution on the piperidine ring introduces a chiral center and provides a vector for exploring structure-activity relationships.

-

Potential Therapeutic Targets: Based on the combination of these structural features, derivatives of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline could be investigated for a range of therapeutic applications, including:

-

Oncology: As precursors to kinase inhibitors or other anti-proliferative agents.[4]

-

Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in CNS-active drugs, and fluorination can enhance blood-brain barrier penetration.

-

Antiviral and Antibacterial Agents: The fluoroaniline scaffold is present in some antimicrobial drugs.[6][10]

-

Hypothetical Signaling Pathway Interaction

Derivatives of this compound could potentially be designed to interact with signaling pathways implicated in cell growth and proliferation, such as the epidermal growth factor receptor (EGFR) pathway, which is a common target for anticancer drugs incorporating a fluoroaniline moiety.[6]

Caption: Potential inhibition of the EGFR signaling pathway by a derivative.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline and its precursors. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline stands as a promising and versatile building block for the advancement of drug discovery programs. Its strategic combination of a fluoroaniline core and a substituted piperidine ring offers a rich platform for the generation of novel molecular entities with potentially enhanced therapeutic properties. The synthetic route outlined in this guide provides a practical and efficient method for its preparation, enabling further exploration of its utility in the development of next-generation pharmaceuticals.

References

-

Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

- Zakrzewska, A., Kolehmainen, E., Osmialowski, B., & Gawinecki, R. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10.

- Mercier, C., Cordier, G., Guidot, G., & Marion, P. (1999). U.S. Patent No. 5,856,577. Washington, DC: U.S.

-

Bloomtechz. (2025, February 19). Which chemical processes is 4-Fluoroaniline capable of participating in? Retrieved from [Link]

- S, S., V, A. R., S, A., & V, N. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 39(18), 7016-7029.

- YUNCHENG COUNTY SHIJU CHEMICAL INDUSTRY Co Ltd. (2011).

-

ResearchGate. (2025, August 4). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Retrieved from [Link]

- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.

-

PubChem. (n.d.). 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. Retrieved from [Link]

- Murugesan, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

- Kumar, S., et al. (2013). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Der Pharma Chemica, 5(1), 224-230.

- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.

- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chembiochem, 5(5), 637-643.

- Kumar, A., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 7(1), 121-126.

- Wuest, M., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry, 285, 117513.

- Pei, Y. Q. (1983).

- Macor, J. E., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.

- Romeo, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline | C13H19FN2 | CID 43266304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ossila.com [ossila.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. A review of pharmacology and clinical use of piperine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

An In-Depth Technical Guide to 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline: Properties, Synthesis, and Application in Drug Discovery

Abstract: This technical guide provides a comprehensive analysis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, a heterocyclic amine of significant interest to the pharmaceutical and life sciences industries. The document delineates its core chemical and physical properties, proposes a detailed synthetic pathway, and outlines protocols for its characterization and safe handling. Furthermore, it contextualizes the molecule's structural attributes within modern medicinal chemistry, explaining how the strategic incorporation of a fluoro-substituted aniline and a 2-ethylpiperidine moiety can be leveraged to optimize drug candidates' pharmacokinetic and pharmacodynamic profiles. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a valuable scaffold or intermediate in the design of novel therapeutics.

Introduction & Strategic Significance in Medicinal Chemistry

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (CAS No. 1094863-26-9) is a substituted aniline that merges three structurally significant motifs: a fluoroaniline core, a piperidine ring, and an ethyl group conferring chirality.[1] While seemingly a specific intermediate, its design embodies key principles of modern drug discovery. The true value of this molecule lies in the synergistic interplay of its components, each chosen to address common challenges in drug development such as metabolic instability, poor solubility, and off-target activity.

-

The Fluoroaniline Core: The introduction of a fluorine atom onto an aromatic ring is a cornerstone strategy in medicinal chemistry.[2] Fluorine's high electronegativity can profoundly alter the pKa of nearby functional groups, such as the aniline amine. This modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and binding interactions with its target protein.[2][3] Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" can significantly enhance a compound's half-life and oral bioavailability.[2]

-

The Piperidine Moiety: Piperidine rings are among the most prevalent N-heterocycles found in FDA-approved drugs.[4] Unlike flat, aromatic rings, the saturated piperidine scaffold introduces a three-dimensional, sp³-rich character to a molecule.[5] This increased three-dimensionality can lead to more specific and potent interactions with the complex topology of protein binding pockets, thereby improving selectivity and reducing off-target effects.[5] Piperidines often enhance aqueous solubility compared to their carbocyclic analogs, a crucial property for drug formulation and administration.[4]

-

The 2-Ethyl Substituent: The ethyl group at the 2-position of the piperidine ring introduces a chiral center. This allows for the synthesis of stereoisomers, which can be explored for differential biological activity and safety profiles, a critical step in lead optimization.

This guide will deconstruct these features, providing the technical data and procedural knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical Properties

The fundamental properties of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline have been computationally predicted and are summarized below. These values provide a baseline for understanding the compound's behavior in various chemical environments.

| Property | Value | Source |

| IUPAC Name | 4-(2-ethylpiperidin-1-yl)-3-fluoroaniline | PubChem[1] |

| CAS Number | 1094863-26-9 | PubChem[1] |

| Molecular Formula | C₁₃H₁₉FN₂ | PubChem[1] |

| Molecular Weight | 222.30 g/mol | PubChem[1] |

| Exact Mass | 222.15322678 Da | PubChem[1] |

| XLogP3 (Lipophilicity) | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

The XLogP3 value of 3.3 suggests a moderate level of lipophilicity, indicating that the compound is likely to have good membrane permeability, a desirable trait for orally administered drug candidates. The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the two nitrogen atoms) allows for versatile interactions with biological targets.

Proposed Synthetic Pathway & Experimental Protocol

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.

Rationale for Experimental Choices

-

Step 1: Nucleophilic Aromatic Substitution (SₙAr): The starting material, 1,2-difluoro-4-nitrobenzene, is ideal for this reaction. The nitro group is a powerful electron-withdrawing group that strongly activates the aromatic ring towards nucleophilic attack, particularly at the para position (C4). The fluorine atom at C4 is thus an excellent leaving group. 2-Ethylpiperidine acts as the nucleophile, displacing the C4-fluorine. A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to quench the HF byproduct. A polar aprotic solvent like DMSO is chosen to solubilize the reactants and facilitate the charge separation in the transition state.[6]

-

Step 2: Nitro Group Reduction: The reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method.[6] Alternatively, chemical reduction using a reagent like tin(II) chloride (SnCl₂) in an acidic medium can also be employed, which can sometimes be more tolerant of other functional groups.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-2-ethylpiperidine

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2-difluoro-4-nitrobenzene (1.0 eq), 2-ethylpiperidine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) to achieve a reactant concentration of approximately 0.5 M.

-

Place the flask under a nitrogen atmosphere and heat the reaction mixture to 90-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

-

After completion, cool the mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude intermediate product, which can be purified by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

-

Dissolve the crude or purified 1-(2-fluoro-4-nitrophenyl)-2-ethylpiperidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

-

Secure the reaction flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (via balloon or Parr shaker).

-

Stir the reaction vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

-

Upon completion, carefully purge the system with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. Assess purity by NMR and MS.

Analytical Characterization

To validate the structure and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all protons. Expect characteristic signals for the ethyl group (a triplet and a quartet), the piperidine ring protons, and the aromatic protons, which will show splitting patterns consistent with the substitution pattern. The -NH₂ protons will likely appear as a broad singlet.

-

¹³C NMR: Will show the correct number of carbon signals, including those in the distinct aromatic and aliphatic regions.

-

¹⁹F NMR: Should exhibit a single resonance, likely a multiplet due to coupling with adjacent aromatic protons, confirming the presence and chemical environment of the single fluorine atom.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the measured exact mass to the calculated value (222.1532 Da).[1]

Safety & Handling

No specific safety data exists for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. Therefore, handling precautions must be based on data from structurally related compounds, such as 4-fluoroaniline.[7][8][9][10][11] This chemical should be considered hazardous until proven otherwise.

| Hazard Class | Description | Precautionary Action |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[8][12] | Avoid ingestion, inhalation, and skin contact. Use only in a well-ventilated chemical fume hood.[7] |

| Skin/Eye Damage | Causes skin irritation and serious eye damage.[13] May cause severe burns.[8] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |

| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[7] | Minimize exposure duration and quantity. |

| Environmental Hazard | May be toxic to aquatic life with long-lasting effects.[7] | Do not allow to enter drains or waterways. Dispose of as hazardous waste. |

First-Aid Measures:

-

Inhalation: Move the person to fresh air immediately. Seek medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, ignition sources, and strong oxidizing agents.[7][9]

Application in Drug Development & Medicinal Chemistry

The true utility of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is as a versatile building block for creating more complex molecules with desirable drug-like properties. Its structure is a deliberate combination of features designed to overcome common pharmacological hurdles.

Logical Framework for Pharmacokinetic Optimization

Caption: Logical flow from the molecule's structural features to their intended benefits in drug design.

The aniline group serves as a key synthetic handle. It can be readily derivatized via reactions such as amide bond formation, reductive amination, or participation in transition metal-catalyzed cross-coupling reactions to build a library of analogs for structure-activity relationship (SAR) studies. Research has shown that incorporating fluorine into piperidine-containing ligands can significantly reduce basicity (pKa), leading to dramatically improved oral absorption and bioavailability.[3] This compound is therefore an ideal starting point for programs targeting a wide range of therapeutic areas, including but not limited to:

-

Central Nervous System (CNS) Disorders: The modulated lipophilicity and pKa can be fine-tuned to achieve blood-brain barrier penetration.

-

Oncology: Many kinase inhibitors and other anti-cancer agents utilize substituted aniline cores.[14]

-

Antiviral/Anti-infective Agents: Piperidine derivatives are known components of various antiviral therapies.[15]

Conclusion

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is more than a simple chemical intermediate; it is a strategically designed scaffold for modern drug discovery. It provides chemists with a platform that already incorporates solutions to common pharmacokinetic challenges. Its combination of a metabolically robust, pKa-modulating fluoroaniline group with a solubility-enhancing, three-dimensional piperidine ring makes it a high-value starting point for the synthesis of next-generation therapeutics. Understanding its properties, synthesis, and the rationale behind its structure empowers researchers to accelerate the development of safer and more effective medicines.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43264304, 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. Retrieved from [Link].

-

Loba Chemie (2015). Safety Data Sheet for 4-Fluoroaniline. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55281682, 4-Ethyl-3-fluoroaniline. Retrieved from [Link].

-

Cole-Parmer (2005). Material Safety Data Sheet - 4-Fluoroaniline, 98%. Retrieved from [Link].

-

ScienceDirect (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link].

-

van Niel, M. B., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1365. Retrieved from [Link].

-

University of Münster (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Retrieved from .

-

Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10. Retrieved from [Link].

-

Wikipedia (n.d.). 4-Fluoroaniline. Retrieved from [Link].

-

van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-104. Retrieved from [Link].

-

Li, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. Retrieved from [Link].

-

Silva, V. L. M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. Retrieved from [Link].

-

Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111. Retrieved from [Link].

Sources

- 1. 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline | C13H19FN2 | CID 43266304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 12. 4-Ethyl-3-fluoroaniline | C8H10FN | CID 55281682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. beta.lakeland.edu [beta.lakeland.edu]

- 14. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ossila.com [ossila.com]

An In-depth Technical Guide to 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, a heterocyclic amine of increasing interest in medicinal chemistry. We will delve into its chemical properties, including its molecular weight, and explore its strategic importance in the design of novel therapeutics. This guide will detail a probable synthetic route, predict its characteristic spectroscopic data, and discuss its potential applications in drug discovery, grounded in the established roles of its constituent fluoroaniline and piperidine moieties. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting.

Introduction: The Strategic Importance of Fluorinated Piperidinyl Anilines

The confluence of a piperidine ring, a fluoroaniline core, and an ethyl substituent in 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline creates a molecular scaffold with significant potential in drug discovery. The piperidine moiety, a ubiquitous feature in many approved drugs, offers a three-dimensional structure that can enhance binding to biological targets and improve pharmacokinetic properties such as solubility and metabolic stability.[1] The strategic incorporation of a fluorine atom can profoundly influence a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved potency and a more favorable drug profile. This guide serves as a detailed resource for researchers looking to leverage the unique properties of this compound in their drug development programs.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is essential for its effective application. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 222.30 g/mol | [2] |

| Molecular Formula | C₁₃H₁₉FN₂ | [2] |

| IUPAC Name | 4-(2-ethylpiperidin-1-yl)-3-fluoroaniline | [2] |

| CAS Number | 1094863-26-9 | [2] |

| Predicted LogP | 3.3 | [2] |

| Topological Polar Surface Area | 29.3 Ų | [2] |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves a nucleophilic aromatic substitution reaction followed by a reduction.

Caption: Proposed two-step synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.

Experimental Protocol

Step 1: Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoro-1-nitrobenzene

-

To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO), add 2-ethylpiperidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

-

Dissolve the intermediate from Step 1 in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] Alternatively, a chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

If using a chemical reductant, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product.

-

Concentrate the filtrate or the combined organic extracts under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to yield 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected data are as follows:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the fluoroaniline ring, with splitting patterns influenced by the fluorine and amine substituents. The protons of the 2-ethylpiperidine ring would appear in the aliphatic region, with distinct signals for the ethyl group (a triplet and a quartet) and the piperidine ring protons.

-

¹³C NMR: The spectrum would display the expected number of carbon signals corresponding to the aromatic and aliphatic carbons. The carbons attached to the fluorine and nitrogen atoms would show characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 222.30).[2] Fragmentation patterns would likely involve the loss of the ethyl group or cleavage of the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a C-F stretching vibration (typically in the 1100-1300 cm⁻¹ region).[4]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of structural motifs in 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline makes it a valuable building block for the synthesis of a wide range of biologically active molecules.

Rationale for Use in Drug Design

Caption: Key structural features of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline and their contributions to its pharmacological potential.

-

Piperidine Moiety: The saturated heterocyclic nature of the piperidine ring can improve the aqueous solubility of a drug candidate and provide a handle for introducing further chemical diversity. Its three-dimensional structure can lead to more specific interactions with the binding pockets of target proteins, enhancing potency and selectivity.[1][5]

-

Fluoroaniline Core: The aniline group provides a key site for further chemical modification, allowing for the introduction of various pharmacophores. The presence of the fluorine atom can significantly alter the electronic properties of the aniline ring, influencing its pKa and reactivity.[6] This can be crucial for optimizing interactions with target receptors and improving metabolic stability by blocking potential sites of metabolism.

-

Potential Therapeutic Areas: Given the prevalence of piperidine and fluoroaniline motifs in a wide range of pharmaceuticals, this scaffold could be explored for developing agents targeting:

-

Central Nervous System (CNS) Disorders: The lipophilicity imparted by the piperidine and ethyl groups, combined with the potential for the fluorine to modulate blood-brain barrier penetration, makes this a promising scaffold for CNS-active drugs.[7]

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted anilines and piperidines to achieve high potency and selectivity.[7]

-

Infectious Diseases: These structural motifs are also found in various antibacterial and antiviral agents.[8]

-

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is not publicly available, the safety precautions should be based on the known hazards of its constituent parts, particularly fluoroanilines.

-

Hazard Identification: Fluoroanilines are generally considered hazardous. They can be harmful if swallowed, cause skin and eye irritation or burns, and may cause respiratory irritation.[6][9][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation is a risk.

-

-

Handling and Storage:

-

Handle in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[9]

-

-

First Aid Measures:

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.[11]

-

Conclusion

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is a strategically designed chemical entity that holds considerable promise as a building block in the synthesis of novel drug candidates. Its unique combination of a three-dimensional piperidine ring and an electronically modified fluoroaniline core provides a versatile platform for medicinal chemists to develop potent and selective therapeutics with improved pharmacokinetic profiles. This technical guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an appreciation of its potential applications, thereby enabling researchers to effectively utilize this compound in their drug discovery endeavors.

References

-

PubChem. (n.d.). 4-Fluoro-3-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. Retrieved from [Link]

-

Foglizzo, R., & Novak, A. (1965). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Acta Chemica Scandinavica, 19, 2407-2413. Retrieved from [Link]

-

Kharitonov, D. G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1386. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Fluoroaniline, 98%. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]

- Google Patents. (2017). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.

-

NIST. (n.d.). p-Fluoroaniline. Retrieved from [Link]

-

Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoroaniline - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-nitroaniline. Retrieved from [Link]

-

Łowicki, D., & Przybylski, P. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 117023. Retrieved from [Link]

-

Wikipedia. (2025, December 15). 4-Fluoroaniline. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline | C13H19FN2 | CID 43266304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. Buy 3-Fluoro-4-(piperidin-2-yl)pyridine (EVT-13738067) [evitachem.com]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Synthesis of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

This guide outlines the optimized synthesis pathway for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline , a critical intermediate scaffold often utilized in the development of third-generation tyrosine kinase inhibitors (TKIs) and other fluorinated pharmaceutical agents.

The synthesis leverages the high electrophilicity of the para-fluorine in 3,4-difluoronitrobenzene to achieve regioselective nucleophilic aromatic substitution (

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

CAS Registry: 1094863-26-9

Molecular Formula:

Retrosynthetic Strategy

The most robust pathway disconnects the aniline nitrogen and the piperidine ring from the central benzene core.

-

Functional Group Interconversion (FGI): The aniline amine (

) is derived from a nitro ( -

Disconnection: The C-N bond at position 4 is cleaved, revealing the nucleophile (2-ethylpiperidine ) and the electrophile (3,4-difluoronitrobenzene ).

Rationale: This route avoids the complex halogenation of an existing aniline. Instead, it utilizes the " fluorine effect" in

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available fluorinated precursors.

Step 1: Regioselective Coupling

The first step involves the displacement of the fluorine atom at the 4-position of 3,4-difluoronitrobenzene by 2-ethylpiperidine.

Mechanism & Regioselectivity

The reaction proceeds via a Meisenheimer complex .[1] Although both fluorine atoms are activated by the nitro group, the position para to the nitro group is significantly more electrophilic than the meta position due to stronger resonance stabilization of the anionic intermediate.

-

Regioselectivity: >95:5 favoring the 4-substituted product.

-

Steric Consideration: The 2-ethyl group on the piperidine introduces steric bulk adjacent to the nucleophilic nitrogen. This requires elevated temperatures compared to simple piperidine couplings.

Experimental Protocol

Reagents:

-

3,4-Difluoronitrobenzene (1.0 equiv)

-

2-Ethylpiperidine (1.1 equiv)[2]

-

Potassium Carbonate (

) (2.0 equiv) - Acts as an acid scavenger. -

Solvent: Acetonitrile (ACN) or DMSO.

Procedure:

-

Charge: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 3,4-difluoronitrobenzene (e.g., 10.0 g) and Acetonitrile (100 mL).

-

Base Addition: Add anhydrous

(granular, 17.4 g) to the solution. -

Nucleophile Addition: Add 2-ethylpiperidine (7.8 g) dropwise over 10 minutes. Note: Exothermic reaction.

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3][4][5] The starting material spot (

) should disappear, and a yellow/orange product spot ( -

Workup:

-

Cool to room temperature.

-

Filter off inorganic salts (

, -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (

mL) and brine ( -

Dry over

and concentrate to yield the crude nitro intermediate.

-

-

Yield: Typically 85–92% as a viscous orange oil or low-melting solid.

Data Summary: Solvent Screening

| Solvent | Temperature | Time | Yield | Comments |

|---|---|---|---|---|

| Acetonitrile | Reflux (82°C) | 6 h | 90% | Clean profile, easy workup. (Recommended) |

| DMSO | 90°C | 4 h | 88% | Faster, but aqueous workup is tedious to remove DMSO. |

| DMF | 90°C | 5 h | 85% | Good solubility, potential for dimethylamine impurities if DMF degrades. |

Step 2: Nitro Group Reduction

The conversion of the nitro group to the aniline must be performed carefully to avoid defluorination (a common side reaction in fluorinated aromatics under vigorous hydrogenation).

Method Selection

-

Method A: Catalytic Hydrogenation (

/Pd-C): Cleanest, amenable to scale-up. Requires care to prevent C-F bond hydrogenolysis. -

Method B: Iron/Ammonium Chloride: Robust, chemoselective, no risk of defluorination. Ideal for labs without high-pressure hydrogenation equipment.

Experimental Protocol (Method A: Catalytic Hydrogenation)

Reagents:

-

Crude Nitro Intermediate (from Step 1)

-

10% Palladium on Carbon (Pd/C) (5 wt% loading)

-

Hydrogen Gas (

) (Balloon or low pressure) -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

-

Dissolution: Dissolve the crude nitro compound (e.g., 10.0 g) in Methanol (100 mL).

-

Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (0.5 g). Caution: Pd/C is pyrophoric when dry.

-

Hydrogenation: Purge the vessel with

gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours. -

Monitoring: Monitor by HPLC. The disappearance of the nitro peak and appearance of the aniline peak indicates completion.

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Concentrate the filtrate to dryness.[6]

-

-

Purification: The crude aniline is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Hexane:EtOAc 2:1) or recrystallization from Ethanol/Water.

Characterization Data (Expected)

-

Appearance: Off-white to pale brown solid.

-

NMR (

-

Mass Spectrometry:

.

Process Flow & Logic

The following diagram illustrates the logical flow of the synthesis, including critical decision points and quality controls.

Figure 2: Process flow diagram illustrating the synthesis lifecycle and critical quality control gates.

Safety & Handling

-

Fluorinated Aromatics: 3,4-Difluoronitrobenzene is a skin irritant and lachrymator. Handle in a fume hood.

-

Hydrogenation: Hydrogen gas poses an explosion hazard. Ensure proper grounding of equipment.

-

Waste Disposal: Fluorinated organic waste must be segregated. Aqueous waste containing fluoride ions (from the leaving group) should be treated according to local environmental regulations.

References

-

PubChem. (n.d.). 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Vapourtec. (2016). Aromatic Substitution | Flow Reactions. (General

conditions for difluoronitrobenzenes). Retrieved from [Link] -

PrepChem. (n.d.). Synthesis of 3,4-difluoronitrobenzene. (Precursor synthesis and reactivity profile). Retrieved from [Link]

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline | C13H19FN2 | CID 43266304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]

Technical Monograph: 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

CAS Registry Number: 1094863-26-9 Formula: C₁₃H₁₉FN₂ Molecular Weight: 222.30 g/mol [1][2][3][4]

Nomenclature and Structural Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name 4-(2-ethylpiperidin-1-yl)-3-fluoroaniline is derived through a strict hierarchical prioritization of functional groups.[1][3][4] For researchers in drug discovery, understanding this nomenclature is critical for database searching and patent landscape analysis.[3][4]

Deconstruction of the IUPAC Name

The name is constructed based on the Principal Functional Group rule, where the amine attached to the benzene ring takes precedence, defining the parent structure as an aniline .[1][3][4]

-

Parent Structure: Aniline (Benzenamine).[1][3][4] The carbon bearing the primary amine (-NH₂) is designated as position 1 .[1][3][4]

-

Substituents:

-

3-Fluoro: A fluorine atom is located at position 3 of the benzene ring.[1][3][4]

-

4-(1-piperidinyl): A piperidine ring is attached to position 4 of the benzene ring via its nitrogen atom (hence "1-piperidinyl" or "piperidin-1-yl").[1][3][4]

-

2-Ethyl: An ethyl group is attached to position 2 of the piperidine ring.[1][3][4]

-

Stereochemical Considerations

The presence of the ethyl group at the C2 position of the piperidine ring introduces a chiral center.[4] Consequently, this molecule exists as two enantiomers:

Critical Note for Medicinal Chemists: In kinase inhibitor development, the steric bulk of the 2-ethyl group often dictates selectivity by locking the piperidine ring into a specific conformation (e.g., chair), influencing how the aniline core binds to the hinge region of the target protein [1].[3][4]

Synthetic Pathway and Protocol

The most robust route for synthesizing this scaffold is a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .[1][3][4] This pathway is preferred over Buchwald-Hartwig amination for this specific substrate due to the high reactivity of the 4-fluorine atom activated by the para-nitro group.[1][3][4]

Reaction Logic Diagram

Step-by-Step Experimental Protocol

Step 1: Regioselective SₙAr Reaction

The 4-position fluorine is significantly more electrophilic than the 3-position fluorine due to the resonance withdrawal effects of the para-nitro group.[1][3][4]

-

Reagents: 3,4-Difluoronitrobenzene (1.0 eq), 2-Ethylpiperidine (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1][3][4]

-

Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][3][4]

-

Procedure:

-

Dissolve 3,4-difluoronitrobenzene in DMSO (5 mL/mmol).

-

Add K₂CO₃ followed by 2-ethylpiperidine dropwise at room temperature to control exotherm.

-

Heat the mixture to 90°C for 4–6 hours.

-

Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[3][4]8) should disappear, replaced by a bright yellow/orange spot (Rf ~0.[3][4]6) corresponding to the nitro-intermediate.[1][3][4][5]

-

Workup: Pour into ice water. The yellow solid precipitates.[3][4] Filter, wash with water, and dry.[4]

-

Step 2: Catalytic Hydrogenation[4]

-

Reagents: Nitro-intermediate (from Step 1), 10% Palladium on Carbon (Pd/C, 10 wt% loading).[1][3][4][6]

-

Procedure:

-

Dissolve the nitro-intermediate in methanol under an inert nitrogen atmosphere.[1][3][4]

-

Purge with hydrogen gas (balloon pressure is usually sufficient; 1 atm).

-

Stir vigorously at room temperature for 2–4 hours.

-

Validation Point: The yellow color of the solution will fade to colorless or pale brown as the nitro group is reduced to the amine.[1][3][4]

-

Workup: Filter through a Celite pad to remove the catalyst.[1][3][4] Concentrate the filtrate in vacuo to yield the target aniline as a viscous oil or low-melting solid.[1][3][4]

-

Physicochemical Properties & Characterization

For drug development applications, this molecule serves as a lipophilic, basic building block.[4][7]

| Property | Value / Description | Relevance |

| LogP (Predicted) | ~3.3 | Indicates moderate lipophilicity; suitable for CNS penetration or intracellular targets.[1][3][4] |

| pKa (Piperidine N) | ~5.5 (masked) | The aniline N lone pair is conjugated; the piperidine N is less basic than typical amines due to the electron-withdrawing fluorophenyl group.[1][3][4] |

| H-Bond Donors | 1 (Aniline -NH₂) | Critical for hinge-binding in kinase domains.[1][3][4] |

| H-Bond Acceptors | 2 (F, Piperidine N) | Fluorine acts as a weak acceptor; Piperidine N can accept protons.[1][3][4] |

Expected NMR Signals (¹H NMR, 400 MHz, DMSO-d₆)

-

Aromatic Protons:

-

Piperidine Ring: Multiplets in the aliphatic region (δ 1.0–3.5 ppm).[1][3][4] The 2-ethyl group will show a distinct triplet (CH₃) and quartet/multiplet (CH₂).[1][3][4]

Medicinal Chemistry Applications

The 3-fluoro-4-(piperidinyl)aniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in:

-

Fluoroquinolone Antibiotics: While typically using piperazine, the piperidine variants often show improved Gram-positive activity and reduced efflux liability [2].[1][3][4]

-

Kinase Inhibitors: The aniline moiety serves as the "hinge binder" (forming H-bonds with the kinase backbone), while the piperidine group extends into the solvent-exposed region or the ribose binding pocket.[1][3][4] The 3-fluorine atom is strategic; it lowers the pKa of the aniline nitrogen, reducing metabolic oxidation and potentially increasing potency through intramolecular electrostatic interactions [3].[1][3][4]

Structure-Activity Relationship (SAR) Logic[1][3][4]

References

-

PubChem. 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline Compound Summary. National Library of Medicine.[1][3][4] [Link][2]

-

Meanwell, N. A. (2018).[1][3][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][3][4] Journal of Medicinal Chemistry.[1][3][4][8] [Link]

-

Hagmann, W. K. (2008).[1][3][4] The Many Roles of Fluorine in Medicinal Chemistry.[1][3][4][8][9][10][11] Journal of Medicinal Chemistry.[1][3][4][8] [Link]

-

Blair, J. A., et al. (2019).[1][3][4] Structure-guided design of highly selective and potent kinase inhibitors.[1][3][4] ACS Medicinal Chemistry Letters.[1][3][4] [Link]

Sources

- 1. 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline | C13H19FN2 | CID 43266304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Phenylpiperidine [webbook.nist.gov]

- 5. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]

- 6. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. CAS 4096-20-2: N-Phenylpiperidine | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

A Comprehensive Technical Guide to the Solubility Profile of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The development of novel pharmaceutical agents requires a thorough understanding of their fundamental physicochemical properties. Among these, solubility is a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides an in-depth examination of the solubility characteristics of the novel compound 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. While specific experimental data for this compound is not yet extensively published, this document outlines the theoretical framework and practical methodologies required to comprehensively determine its solubility profile. We will delve into the structural elements influencing solubility, present detailed protocols for both thermodynamic and kinetic solubility assays, and provide a framework for data interpretation, thereby equipping researchers with the necessary tools to characterize this and other new chemical entities.

Introduction to 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline and the Imperative of Solubility

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline (PubChem CID: 43266304) is a substituted fluoroaniline derivative with a molecular weight of 222.30 g/mol [1]. Its structure, featuring a fluoroaniline core and an ethyl piperidine substituent, suggests a complex interplay of factors governing its solubility. The aniline moiety provides a site for hydrogen bonding, while the ethyl and piperidinyl groups introduce lipophilic character. The fluorine atom can further modulate the electronic properties and crystal lattice energy of the molecule[2][3].

A comprehensive understanding of a compound's solubility is paramount in the early stages of drug discovery and development. Poor aqueous solubility can lead to low and erratic absorption from the gastrointestinal tract, diminishing oral bioavailability and potentially leading to therapeutic failure[4][5]. Furthermore, solubility in organic solvents is a crucial consideration for synthesis, purification, and the development of various dosage forms[6]. Therefore, a detailed characterization of the solubility of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline in a range of relevant media is a foundational step in its progression as a potential drug candidate.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a qualitative framework for predicting solubility. The molecular structure of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline suggests the following:

-

Aqueous Solubility: The presence of the aniline nitrogen allows for hydrogen bonding with water. However, the bulky and non-polar ethyl-piperidine ring is expected to significantly limit aqueous solubility. The overall molecule is likely to be poorly soluble in water.

-

pH-Dependent Solubility: The basic aniline nitrogen (pKa to be determined) will be protonated at acidic pH, forming a more soluble salt. Therefore, the aqueous solubility of this compound is expected to be highly dependent on pH, increasing in acidic conditions[7].

-

Organic Solvent Solubility: The compound is expected to exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions[8]. Solvents such as methanol, ethanol, and DMSO are likely to be effective. Solubility in non-polar solvents like hexane is anticipated to be low[8].

Experimental Determination of Solubility

To obtain quantitative solubility data, rigorous experimental protocols must be employed. The two primary methods for assessing the solubility of drug candidates are the thermodynamic (equilibrium) and kinetic solubility assays[9][10][11].

Thermodynamic Solubility Assay

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. This "gold standard" measurement is crucial for lead optimization and pre-formulation studies[4][10]. The shake-flask method is the most common approach for determining thermodynamic solubility[12].

-

Preparation:

-

Dispense an excess amount of solid 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline into separate vials for each solvent to be tested (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, simulated intestinal fluid, methanol, ethanol).

-

Add a precise volume of the selected solvent to each vial.

-

-

Equilibration:

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

-

Carefully aspirate the supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles[9].

-

-

Quantification:

-

Prepare a series of calibration standards of the test compound in the appropriate solvent.

-

Analyze the filtered supernatant and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[9][13].

-

Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous buffer. This high-throughput method is valuable for early-stage drug discovery to quickly rank compounds[10][11].

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a microtiter plate, add a small volume of the DMSO stock solution to the wells.

-

Rapidly add the aqueous buffer (e.g., phosphate-buffered saline) to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%)[9].

-

-

Incubation and Measurement:

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

-

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline should be summarized in a clear and concise format.

Table 1: Solubility Profile of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate-Buffered Saline | 7.4 | 25 | [Experimental Value] | [Experimental Value] | Thermodynamic |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | [Experimental Value] | [Experimental Value] | Thermodynamic |

| Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | [Experimental Value] | [Experimental Value] | Thermodynamic |

| Water | ~7.0 | 25 | [Experimental Value] | [Experimental Value] | Thermodynamic |

| Methanol | N/A | 25 | [Experimental Value] | [Experimental Value] | Thermodynamic |

| Ethanol | N/A | 25 | [Experimental Value] | [Experimental Value] | Thermodynamic |

| Acetonitrile | N/A | 25 | [Experimental Value] | [Experimental Value] | Thermodynamic |

| Dichloromethane | N/A | 25 | [Experimental Value] | [Experimental Value] | Thermodynamic |

| Hexane | N/A | 25 | [Experimental Value] | [Experimental Value] | Thermodynamic |

| Phosphate-Buffered Saline | 7.4 | 25 | [Experimental Value] | [Experimental Value] | Kinetic |

Note: This table is a template to be populated with experimentally determined values.

A desirable solubility for a drug discovery compound is generally considered to be greater than 60 µg/mL[11]. The pH-solubility profile will be particularly informative. A significant increase in solubility at pH 1.2 compared to pH 6.5 and 7.4 would confirm the basic nature of the compound and suggest that it may be well-dissolved in the stomach.

Conclusion

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

TAPI. Solving solubility issues in modern APIs. (2018, July 26). [Link]

-

PubChem. 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Solubility of Things. 4-Fluoroaniline. [Link]

-

PubChem. 4-Ethyl-3-fluoroaniline. [Link]

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). [Link]

-

Cheméo. Chemical Properties of p-Fluoroaniline (CAS 371-40-4). [Link]

Sources

- 1. 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline | C13H19FN2 | CID 43266304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemimpex.com [chemimpex.com]

- 4. evotec.com [evotec.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. physchemres.org [physchemres.org]

- 7. tapi.com [tapi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. enamine.net [enamine.net]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. raytor.com [raytor.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-Depth Technical Guide to the Safety and Handling of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, a specific, verified Safety Data Sheet (SDS) for 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline was not publicly available. The following guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including substituted anilines, fluoroanilines, and piperidine derivatives. The recommendations herein are based on the anticipated hazards of these functional moieties. It is imperative that this compound be handled with the caution appropriate for a novel chemical entity of unknown toxicity. All laboratory activities should be preceded by a thorough, site-specific risk assessment.

Section 1: Chemical Identity and Physical Properties

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline is a substituted aromatic amine. Its structure incorporates a fluoroaniline core, which is prevalent in medicinal chemistry, and a piperidine ring, a common heterocyclic motif in pharmaceuticals. Understanding its basic properties is the first step in safe handling.

| Property | Value | Source |

| IUPAC Name | 4-(2-ethylpiperidin-1-yl)-3-fluoroaniline | PubChem |

| CAS Number | 1094863-26-9 | PubChem |

| Molecular Formula | C₁₃H₁₉FN₂ | PubChem |

| Molecular Weight | 222.30 g/mol | PubChem |

| Appearance | Not specified; likely a liquid or low-melting solid at room temperature, similar to other substituted anilines. | Inferred |

Caption: Chemical structure of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline.[1]

Section 2: Hazard Identification and Classification (Inferred)

The primary hazards of this molecule are predicted based on its constituent parts: the fluoroaniline moiety and the piperidine ring. Anilines are known to be toxic, with potential for absorption through the skin, and can cause methemoglobinemia.[2] The fluorine substituent can alter reactivity and metabolic pathways.[3] Piperidine is a flammable, corrosive, and toxic cyclic amine.[4][5][6][7]

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Basis of Inference |

| Acute Toxicity, Oral | Category 3 or 4 | Anilines are generally harmful or toxic if swallowed.[8][9] |

| Acute Toxicity, Dermal | Category 3 or 4 | Anilines can be absorbed through the skin.[2] Piperidine is toxic in contact with skin.[4][5] |

| Acute Toxicity, Inhalation | Category 3 or 4 | Vapors of anilines and piperidines can be harmful.[4][8] |

| Skin Corrosion / Irritation | Category 1B or 2 | Piperidine is corrosive; fluoroanilines are known skin irritants.[4][8][10] |

| Serious Eye Damage / Irritation | Category 1 | Piperidine and fluoroanilines can cause severe eye damage.[4][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Fluoroanilines may cause respiratory irritation.[8][10] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Anilines may cause damage to organs (blood, hematopoietic system) through prolonged or repeated exposure.[8] |

Anticipated GHS Pictograms:

Anticipated Hazard Statements:

-

H311+H331: Toxic in contact with skin or if inhaled.[4]

-

H335: May cause respiratory irritation.[10]

-

H373: May cause damage to organs through prolonged or repeated exposure.[8]

Section 3: Exposure Controls and Personal Protection

Given the inferred hazards, a stringent approach to exposure control is mandatory. The core principle is to prevent all contact with the substance.

Engineering Controls:

-

Chemical Fume Hood: All handling of 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8][9]

-

Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[11]

Personal Protective Equipment (PPE):

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). Check manufacturer's breakthrough time data. | Prevents skin contact and absorption.[10][11] |

| Eye Protection | Safety glasses with side shields and a face shield. | Protects against splashes and vapors.[7][11] |

| Skin and Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. Consider a chemically resistant apron for larger quantities. | Prevents accidental skin contact.[11] |

| Respiratory Protection | Not typically required if work is performed within a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of potentially toxic vapors.[7] |

graph "ppe_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#E8F0FE"; prep1 [label="Don Lab Coat\n& Closed-toe Shoes"]; prep2 [label="Wear Safety Glasses\n& Face Shield"]; prep3 [label="Wear Double Gloves\n(Nitrile/Neoprene)"]; prep1 -> prep2 -> prep3; }

subgraph "cluster_handling" { label="Handling"; style="filled"; color="#E6F4EA"; handle1 [label="Work Inside\nFume Hood"]; handle2 [label="Ground Equipment\n(if flammable)"]; handle3 [label="Keep Containers\nClosed"]; handle1 -> handle2 -> handle3; }

subgraph "cluster_cleanup" { label="Post-Handling"; style="filled"; color="#FCE8E6"; clean1 [label="Dispose of Waste\nin Labeled Container"]; clean2 [label="Remove Gloves\n& Wash Hands"]; clean3 [label="Remove PPE\nBefore Exiting Lab"]; clean1 -> clean2 -> clean3; }

prep3 -> handle1 [lhead=cluster_handling, ltail=cluster_prep]; handle3 -> clean1 [lhead=cluster_cleanup, ltail=cluster_handling]; }

Caption: General workflow for personal protective equipment and safe handling.

Section 4: Safe Handling and Storage Procedures

Handling:

-

Personnel: Only trained personnel familiar with the potential hazards of aromatic amines should handle this compound.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[5][11]

-

Ignition Sources: While the flammability of this specific compound is unknown, related compounds like piperidine are flammable.[4] Avoid heat, sparks, and open flames.[6][8] Use non-sparking tools and ground equipment when transferring large quantities.[5][7]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][6][8]

Storage:

-

Container: Store in a tightly sealed, properly labeled container.[8][11]

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[6][8] Store away from incompatible materials.

-

Conditions: Protect from light and air, as anilines can darken upon exposure due to oxidation.[12]

Section 5: Emergency Procedures and First Aid

In Case of Accidental Exposure:

| Exposure Route | First Aid Measures |